![molecular formula C8H13N3 B15259186 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole](/img/structure/B15259186.png)
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)-1-methyl-1H-pyrazole
- 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole
Uniqueness
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is unique due to the specific positioning of the azetidine and pyrazole rings, which can influence its reactivity and binding properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
WLLWODKOVNWSOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


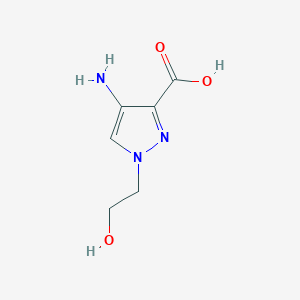
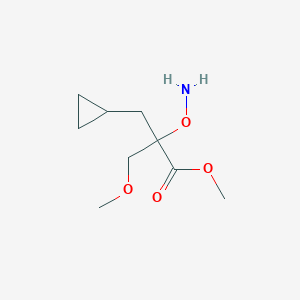
![9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B15259135.png)
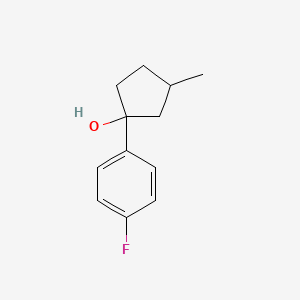

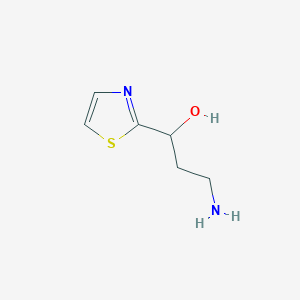
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B15259149.png)
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B15259153.png)

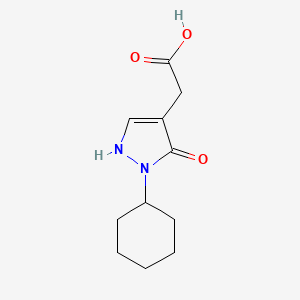
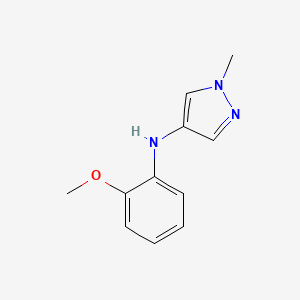

![3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B15259201.png)
![3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259214.png)
